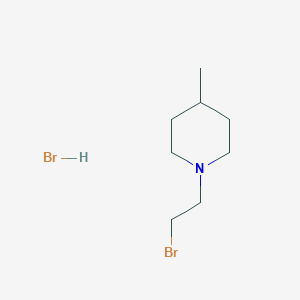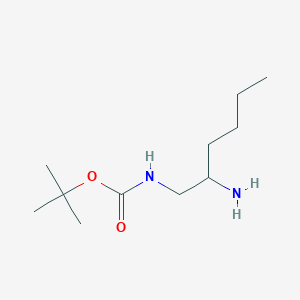
Chlorhydrate de 3-éthylpyrrolidine
Vue d'ensemble
Description
3-Ethylpyrrolidine hydrochloride is a chemical compound with the IUPAC name (S)-3-ethylpyrrolidine hydrochloride . It has a molecular weight of 135.64 and is stored at refrigerator temperatures .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3-Ethylpyrrolidine hydrochloride, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 3-Ethylpyrrolidine hydrochloride can be represented by the InChI code1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 . The key for this InChI code is YGRGUQNCCWBFNJ-RGMNGODLSA-N . Physical and Chemical Properties Analysis
3-Ethylpyrrolidine hydrochloride is an oil at room temperature . It has a molecular weight of 135.64 and is stored at refrigerator temperatures .Applications De Recherche Scientifique
Découverte et développement de médicaments
Chlorhydrate de 3-éthylpyrrolidine: est un dérivé du cycle pyrrolidine, largement utilisé en chimie médicinale. L'échafaudage pyrrolidine est apprécié pour sa capacité à explorer efficacement l'espace pharmacophore grâce à la sp³-hybridation, à contribuer à la stéréochimie de la molécule et à fournir une couverture tridimensionnelle accrue .
Recherche en stéréochimie
La stéréochimie du This compound peut être cruciale pour déterminer l'activité biologique des candidats médicaments. Les chercheurs étudient les stéréoisomères et l'orientation spatiale des substituants afin de comprendre comment ils peuvent conduire à différents profils biologiques en raison des modes de liaison variables aux protéines énantiosélectives .
Pharmacocinétique et études ADME/Tox
L'incorporation du This compound dans les composés peut modifier les paramètres physicochimiques, ce qui est essentiel pour optimiser l'absorption, la distribution, le métabolisme, l'excrétion et la toxicité (ADME/Tox) des candidats médicaments .
Diversité structurale dans les banques de produits chimiques
La nature saturée du cycle pyrrolidine permet une plus grande diversité structurale dans les banques de produits chimiques. Le This compound peut être utilisé pour générer un large éventail de composés structurellement divers pour le criblage à haut débit en découverte de médicaments .
Synthèse de composés biologiquement actifs
This compound: sert de bloc de construction dans la synthèse de divers composés biologiquement actifs. Sa polyvalence permet aux chimistes de concevoir de nouveaux composés avec différents profils biologiques, ciblant une variété de maladies .
Synthèse énantiosélective
La nature chirale du This compound en fait un réactif important dans la synthèse énantiosélective. Il peut être utilisé pour créer des composés avec une stéréochimie spécifique, ce qui est essentiel pour l'efficacité et la sécurité des produits pharmaceutiques .
Safety and Hazards
3-Ethylpyrrolidine hydrochloride is associated with several hazards. It has been classified under the GHS07 hazard pictogram, with the signal word "Warning" . The hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mécanisme D'action
Target of Action
3-Ethylpyrrolidine hydrochloride is a pyrrolidine alkaloid . Pyrrolidine alkaloids are known to interact with a variety of targets, including receptors, enzymes, and ion channels, depending on their specific structure . .
Mode of Action
Pyrrolidine alkaloids, in general, are known to interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating ion channels . The specific interactions of 3-Ethylpyrrolidine hydrochloride with its targets would depend on its chemical structure and the nature of the target.
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a variety of biochemical pathways depending on their specific targets . These can include signaling pathways, metabolic pathways, and others.
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The action, efficacy, and stability of 3-Ethylpyrrolidine hydrochloride would be influenced by a variety of environmental factors. These could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as storage conditions .
Analyse Biochimique
Biochemical Properties
3-Ethylpyrrolidine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. The nature of these interactions often involves the binding of 3-Ethylpyrrolidine hydrochloride to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, affecting their function and downstream effects .
Cellular Effects
The effects of 3-Ethylpyrrolidine hydrochloride on cells are diverse and can influence various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving G-protein coupled receptors. This can lead to changes in gene expression and alterations in cellular metabolism. For example, 3-Ethylpyrrolidine hydrochloride can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation . Additionally, it can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the levels of key metabolites within the cell .
Molecular Mechanism
At the molecular level, 3-Ethylpyrrolidine hydrochloride exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For instance, the binding of 3-Ethylpyrrolidine hydrochloride to cytochrome P450 can inhibit its enzymatic activity, affecting the metabolism of other substances . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethylpyrrolidine hydrochloride can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Studies have shown that 3-Ethylpyrrolidine hydrochloride is relatively stable at room temperature but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure to the compound leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 3-Ethylpyrrolidine hydrochloride can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of 3-Ethylpyrrolidine hydrochloride have been associated with toxic effects, including liver damage and alterations in blood chemistry . Threshold effects have also been observed, with certain dosages required to elicit specific biological responses .
Metabolic Pathways
3-Ethylpyrrolidine hydrochloride is involved in several metabolic pathways, particularly those related to its metabolism by cytochrome P450 enzymes. These enzymes can oxidize the compound, leading to the formation of various metabolites. The interaction of 3-Ethylpyrrolidine hydrochloride with these enzymes can also affect the metabolism of other substances, potentially leading to drug-drug interactions . Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 3-Ethylpyrrolidine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of the compound can be influenced by these interactions, affecting its overall activity and function . For example, binding to specific transporters can enhance the uptake of 3-Ethylpyrrolidine hydrochloride into certain cell types, leading to higher intracellular concentrations .
Subcellular Localization
The subcellular localization of 3-Ethylpyrrolidine hydrochloride can have significant effects on its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the mitochondria can influence mitochondrial function and energy production . Additionally, the presence of 3-Ethylpyrrolidine hydrochloride in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Propriétés
IUPAC Name |
3-ethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGUQNCCWBFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384431-43-9 | |
| Record name | 3-ethylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)




![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)

